molecular formula C8H14F3NO2S B2675028 3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid CAS No. 2402836-45-5

3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid

Cat. No. B2675028
CAS RN: 2402836-45-5
M. Wt: 245.26
InChI Key: CXABZWUDNILQHD-UHFFFAOYSA-N
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Description

“3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2402836-45-5 . It has a molecular weight of 245.27 . The compound is stored at 4 degrees Celsius and is shipped at normal temperature . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C6H13NS.C2HF3O2/c1-6(5-8-2)3-7-4-6;3-2(4,5)1(6)7/h7H,3-5H2,1-2H3;(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a liquid in its physical form . It has a molecular weight of 245.27 . The compound is stored at 4 degrees Celsius and is shipped at normal temperature .

Scientific Research Applications

Environmental Degradation and Toxicity Studies

  • Microbial Degradation of Polyfluoroalkyl Chemicals : Research highlights the environmental fate of polyfluoroalkyl chemicals, which include compounds similar in nature to trifluoroacetic acid. These studies examine how these substances, once released into the environment, undergo degradation processes involving microbial action. The findings are crucial for understanding the persistence and breakdown of such chemicals in natural settings (Liu & Avendaño, 2013).

  • Toxicological Review of Perfluoroalkyl Acids : Examines the developmental toxicity of perfluoroalkyl acids, including derivatives like perfluorooctanoic acid (PFOA), offering insights into their effects on health and their regulation due to toxic profiles. This type of study is indicative of the broader health and environmental implications of handling such compounds (Lau, Butenhoff, & Rogers, 2004).

Chemical Synthesis and Application

  • Trifluoromethanesulfonic Acid in Organic Synthesis : This review elaborates on the use of trifluoromethanesulfonic acid, similar to 2,2,2-trifluoroacetic acid, in various organic syntheses. It discusses its role in promoting different chemical reactions due to its strong acid properties, highlighting the versatility and efficiency of fluorinated acids in synthetic organic chemistry (Kazakova & Vasilyev, 2017).

Analytical and Biochemical Research

  • HPLC of Basic Drugs on Microparticulate Strong Cation-exchange Materials : This research review focuses on the use of propylsulphonic acid-modified silica HPLC columns for the analysis of basic drugs, which could be related to the analytical applications of similar sulfonic and trifluoroacetic acid derivatives in pharmaceutical and biochemical research (Flanagan, Harvey, & Spencer, 2001).

Environmental and Health Impact Assessments

  • Review on Perfluoroalkyl Substances in the Environment : This review assesses the biological monitoring and environmental impact of polyfluoroalkyl substances, which are related to the broader family of chemicals that include trifluoroacetic acid derivatives. It discusses their presence in wildlife and humans, highlighting the need for understanding the environmental and health implications of these persistent organic pollutants (Houde et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS.C2HF3O2/c1-6(5-8-2)3-7-4-6;3-2(4,5)1(6)7/h7H,3-5H2,1-2H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXABZWUDNILQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CSC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid

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